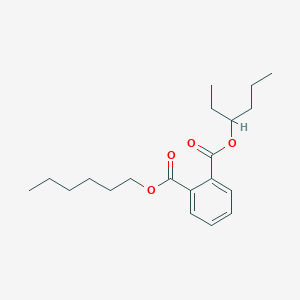

n-Hexyl 1-Ethylbutyl Phthalate

Description

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-O-hexan-3-yl 1-O-hexyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O4/c1-4-7-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(6-3)12-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |

InChI Key |

CEPBVMDNNOGTER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CC)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of N Hexyl 1 Ethylbutyl Phthalate

Chemical Synthesis Pathways for n-Hexyl 1-Ethylbutyl Phthalate (B1215562)

The synthesis of n-Hexyl 1-Ethylbutyl Phthalate, an asymmetric phthalate ester, involves the esterification of phthalic anhydride (B1165640) with two different alcohols: n-hexanol and 1-ethylbutanol. The direct reaction of phthalic anhydride with a mixture of these two alcohols would result in a statistical distribution of products, including the desired asymmetric ester alongside the two corresponding symmetric diesters (di-n-hexyl phthalate and di-(1-ethylbutyl) phthalate) and unreacted starting materials. This approach typically yields the desired mixed ester at a low percentage, often around 50%. google.com

To enhance the yield of the specific asymmetric ester, a more controlled, multi-step synthesis is generally employed. This method involves a sequential esterification process. In the first step, phthalic anhydride is reacted with one of the alcohols to form the monoester. Subsequently, the second alcohol is introduced to complete the esterification, forming the desired asymmetric diester.

A patented method for producing mixed esters of phthalic acid highlights a strategic approach to maximize the yield of the unsymmetrical product. google.com This process involves reacting phthalic anhydride with the lower molecular weight alcohol first to create the phthalic half-ester. google.com Following this, the higher molecular weight alcohol is reacted with the half-ester in the presence of an acid catalyst. google.com This sequential addition has been found to produce a final product containing approximately 85-90% of the desired mixed ester. google.com The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. google.com

The general chemical reaction can be summarized as follows:

Step 1: Formation of the Monoester Phthalic Anhydride + n-Hexanol → n-Hexyl Phthalate (monoester) or Phthalic Anhydride + 1-Ethylbutanol → 1-Ethylbutyl Phthalate (monoester)

Step 2: Formation of the Asymmetric Diester n-Hexyl Phthalate + 1-Ethylbutanol → this compound or 1-Ethylbutyl Phthalate + n-Hexanol → this compound

The choice of which alcohol to react first can influence the reaction kinetics and final product purity. The purification of the final product is crucial to remove any remaining starting materials, symmetric byproducts, and the catalyst.

Industrial Scale Manufacturing Processes

While specific industrial-scale manufacturing details for this compound are not publicly available, the process can be inferred from the general manufacturing of other phthalate esters, particularly mixed esters like butyl octyl phthalate. epo.org The production is typically carried out in large-volume reactors and can be a batch or continuous process.

The industrial process would likely follow the sequential esterification method to ensure a high yield of the desired product and minimize the need for extensive purification. epo.org The key stages in the industrial manufacturing process would include:

Raw Material Handling and Charging: Phthalic anhydride, n-hexanol, and 1-ethylbutanol are stored and then charged into the reactor in precise quantities.

First Esterification: Phthalic anhydride is reacted with the first alcohol under controlled temperature and pressure. The reaction is exothermic and requires careful temperature management.

Second Esterification: The second alcohol and an acid catalyst are added to the reactor to complete the esterification. The reaction mixture is heated to drive the reaction to completion. Water, a byproduct of the esterification, is continuously removed to shift the equilibrium towards the product side.

Neutralization and Catalyst Removal: After the reaction is complete, the acidic catalyst is neutralized, typically with an alkaline solution. The catalyst is then removed through washing and separation.

Purification: The crude ester is purified to remove unreacted alcohols, water, and any byproducts. This is often achieved through a combination of stripping (to remove excess alcohols) and filtration or distillation.

Quality Control and Storage: The final product is tested to ensure it meets the required specifications for purity, color, and acid value. It is then stored in appropriate containers before distribution.

The entire process requires robust equipment capable of handling corrosive materials at elevated temperatures and pressures. Automation and process control systems are essential for maintaining consistency and efficiency in large-scale production.

Production Volumes and Trends within the Phthalate Industry

Specific production volumes for this compound are not publicly reported, suggesting it is likely a specialty chemical produced in smaller quantities compared to high-production-volume (HPV) phthalates. The market for this specific compound is embedded within the broader global phthalate plasticizers market.

The global phthalate and non-phthalate plasticizers market was valued at approximately USD 15.78 billion in 2025 and is projected to grow at a CAGR of 4.8% to reach USD 25.23 billion by 2035. futuremarketinsights.com Another report estimates the global phthalate esters market size at USD 8.7 billion in 2024, with a projected growth to USD 12.4 billion by 2033, reflecting a CAGR of 4.3%. researchintelo.com

Key trends influencing the phthalate industry include:

Dominance of High-Production-Volume Phthalates: The market is dominated by general-purpose phthalates like di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). researchintelo.com

Regional Demand: The Asia-Pacific region, particularly China, is the largest consumer of phthalates, driven by its robust manufacturing, construction, and automotive sectors. grandviewresearch.com

Shift towards Alternatives: There is a growing trend towards the use of non-phthalate and bio-based plasticizers due to regulatory pressures and consumer demand for safer and more sustainable products. futuremarketinsights.com This shift is more pronounced in Europe and North America.

Specialty Phthalates: While the market share of specialty phthalates is smaller, they are crucial for specific applications that require unique performance characteristics. This compound would fall into this category. The demand for these specialty chemicals is driven by niche applications in various industries.

Industrial Applications and Material Incorporation of N Hexyl 1 Ethylbutyl Phthalate

Role as a Plasticizer in Polymeric Materials

Plasticizers are additives that increase the plasticity or fluidity of a material. cpsc.gov In the context of polymeric materials, phthalates like n-Hexyl 1-Ethylbutyl Phthalate (B1215562) are incorporated into the polymer matrix to decrease the intermolecular forces between the polymer chains. This weakening of the bonds allows the long polymer molecules to move more freely relative to one another, resulting in a softer, more flexible, and more easily processed material. satra.comscielo.br The addition of plasticizers can significantly lower the glass transition temperature (Tg), melt viscosity, and elastic modulus of the polymer. mcgill.ca

The effectiveness of a plasticizer is dependent on several factors, including its molecular structure and the type of polymer it is blended with. The length of the alkyl side chains in the phthalate molecule plays a crucial role in its plasticizing efficiency. mcgill.ca

Integration into Polyvinyl Chloride (PVC) and Other Plastics

Polyvinyl Chloride (PVC) is a widely used polymer that is inherently rigid and brittle. satra.com To make it suitable for applications requiring flexibility, plasticizers are essential additives. Phthalates have historically been the most common class of plasticizers used in PVC, with compounds like Di-(2-ethylhexyl) phthalate (DEHP) being extensively employed. nih.govspecialchem.com PVC products can contain a significant amount of plasticizer by weight, sometimes up to 50%. uml.edu

The integration process typically involves blending the PVC resin with the liquid plasticizer at elevated temperatures. This process allows the plasticizer molecules to disperse and embed themselves between the PVC polymer chains. The resulting plasticized PVC exhibits enhanced flexibility, durability, and processability, making it suitable for a vast array of products. scielo.brspecialchem.com Besides PVC, phthalates can also be used to plasticize other polymers such as polyurethanes and various types of rubber. satra.comuml.edu

Diverse Sectoral Uses in Manufactured Goods

The versatility imparted by phthalate plasticizers has led to their use in a wide range of manufactured goods across various sectors. While specific data for n-Hexyl 1-Ethylbutyl Phthalate is not extensively detailed in public literature, the applications of similar phthalates provide a representative overview of their utility.

Common Applications of Phthalate Plasticizers:

Building and Construction: Flooring, wall coverings, roofing membranes, and electrical cable insulation. uml.eduumd.edu

Automotive: Artificial leather for interiors, and various flexible plastic components. umd.edu

Consumer Goods: Footwear, apparel, luggage, and shower curtains. satra.comnih.gov

Medical Devices: Flexible tubing, blood bags, and other disposable medical equipment. uml.edu

Toys and Childcare Articles: Soft plastic toys and articles designed for sucking or teething. cpsc.govuml.edu

The selection of a specific phthalate for a particular application depends on the desired performance characteristics of the final product.

Non-Polymeric Applications (e.g., solvents, adhesives, inks)

Beyond their primary role as plasticizers, some phthalates also find application in non-polymeric formulations due to their properties as solvents and fixatives. uml.edu They can be used to dissolve other substances and to improve the performance of various products.

Examples of Non-Polymeric Applications:

Adhesives and Sealants: To improve flexibility and adhesion. uml.eduumd.edu

Inks and Paints: As a solvent or a component of the vehicle to enhance film formation and durability. satra.comuml.edunih.gov

Cosmetics and Personal Care Products: Used as solvents and to hold fragrances, reduce cracking in nail polish, and lessen the stiffness of hair spray. uml.edunih.gov

Substitution Trends and Alternative Plasticizers in Industrial Formulations

In recent years, there has been a significant trend in the industry to substitute certain phthalates with alternative plasticizers, driven by health and environmental concerns. uml.eduumd.edu Regulatory actions in various regions have restricted the use of specific phthalates, particularly in consumer products like toys and childcare articles. cpsc.govnih.gov This has spurred research and development into a variety of alternative compounds that can provide similar performance characteristics.

A range of alternative plasticizers are now commercially available, each with its own set of properties, advantages, and disadvantages. The choice of a substitute depends on the specific application requirements, including compatibility with the polymer, desired physical properties, and cost-effectiveness.

Interactive Data Table: Comparison of Common Plasticizers and Alternatives

| Plasticizer/Alternative | Abbreviation | Chemical Family | Key Characteristics | Common Applications |

| Di(2-ethylhexyl) phthalate | DEHP | Ortho-phthalate | General-purpose, good performance, low cost. scielo.brspecialchem.com | PVC products, medical devices, flooring. nih.govuml.edunih.gov |

| Diisononyl phthalate | DINP | Ortho-phthalate | Lower volatility than DEHP, good for high-temperature applications. specialchem.com | Automotive interiors, wire and cable insulation. uml.edumst.dk |

| Di-n-butyl phthalate | DBP | Ortho-phthalate | High solvating power. | Adhesives, inks, nail polish. uml.edunih.gov |

| Di(2-ethylhexyl) terephthalate (B1205515) | DEHT | Terephthalate | A common replacement for ortho-phthalates, lower cost. specialchem.commst.dk | Food packaging, toys. mst.dk |

| Diisononyl cyclohexane-1,2-dicarboxylate | DINCH | Cyclohexanoate | Good toxicological profile, suitable for sensitive applications. nih.govmst.dk | Medical devices, toys, food contact materials. nih.govmst.dk |

| Acetyl tributyl citrate | ATBC | Citrate | Biodegradable, good for food contact applications. umd.edumst.dk | Food wrap, toys. mst.dk |

| Di(2-ethylhexyl) adipate | DEHA | Adipate | Excellent low-temperature flexibility. mst.dk | Food packaging, garden hoses. mst.dk |

| Epoxidized Soybean Oil | ESBO | Epoxidized Oil | Acts as both a plasticizer and a stabilizer. mst.dk | PVC gaskets, food jar seals. mst.dk |

This trend towards substitution is ongoing, with continuous innovation in the field of plasticizers to meet both performance and regulatory demands.

Environmental Prevalence and Spatiotemporal Distribution of N Hexyl 1 Ethylbutyl Phthalate

Occurrence in Aquatic Environments

Phthalate (B1215562) esters, as a class of compounds, are frequently detected in a range of aquatic environments, including surface water, groundwater, drinking water, and wastewater. ccme.caresearchgate.net Their presence in these systems is a direct consequence of industrial discharge, leaching from plastic waste, and runoff from contaminated soils.

Surface Water: Studies have documented the presence of various phthalates in surface waters. For instance, in Canada, monitoring of surface waters in Quebec, Ontario, and Alberta revealed concentrations of di(2-ethylhexyl) phthalate (DEHP) ranging from 0.29 to 300 µg/L. ccme.ca Similarly, di-n-butyl phthalate (DBP) was found in concentrations from 0.04 to 14 µg/L, and di-n-octyl phthalate (DOP) from 0.02 to 7 µg/L. ccme.ca In a study of the River Liffey in Dublin, Ireland, five different phthalate esters were quantified, with concentrations ranging from 0.025 to 2.17 µg/L for most, while dimethyl phthalate reached levels around 125 µg/L in certain samples. nih.gov

Groundwater: Groundwater is also susceptible to phthalate contamination. A review of global data indicated that worldwide concentrations of phthalates in groundwater can range from as low as 0.1 x 10⁻³ to as high as 3,203.33 µg/L. researchgate.net The same review highlighted that DEHP is often found at the highest concentrations in groundwater globally, a fact attributed to its extensive use and low cost. researchgate.net

Drinking Water: The presence of phthalates in source waters can lead to their detection in drinking water. The World Health Organization (WHO) has noted that DEHP can be found in drinking water at concentrations of a few micrograms per liter. who.int

Wastewater: Wastewater treatment plants are a significant conduit for phthalates into the aquatic environment. Studies have shown that while biodegradation is a major degradation pathway for phthalates, they are still detected in wastewater effluents. ccme.caresearchgate.net For example, DBP in wastewater has been observed to have a half-life of 15.4 days. ccme.ca

Table 1: Concentration of Selected Phthalates in Various Aquatic Environments

| Phthalate | Environment | Location | Concentration Range |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | Canada | 0.29 - 300 µg/L ccme.ca |

| Di-n-butyl phthalate (DBP) | Surface Water | Canada | 0.04 - 14 µg/L ccme.ca |

| Di-n-octyl phthalate (DOP) | Surface Water | Canada | 0.02 - 7 µg/L ccme.ca |

| Various Phthalates | Surface Water | River Liffey, Dublin | 0.025 - 125 µg/L nih.gov |

| Various Phthalates | Groundwater | Global | 0.0001 - 3203.33 µg/L researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Drinking Water | Global | A few µg/L who.int |

Detection in Terrestrial Compartments

The terrestrial environment, including soil, sediment, and dust, serves as a significant reservoir for phthalates. These compounds can be introduced to terrestrial systems through atmospheric deposition, land application of sewage sludge, and the degradation of plastic materials.

Soil and Sediment: Phthalates exhibit hydrophobic properties, leading to their sorption to soil and sediment particles. ccme.ca This process can reduce their mobility and delay their entry into groundwater and other aquatic systems. ccme.ca A study in Novi Sad, Serbia, detected six different phthalic acid esters (PAEs) in all analyzed soil and street dust samples, with concentrations ranging from 0.0002 mg/kg to 4.82 mg/kg. nih.gov DEHP was the most dominant PAE, accounting for 70-96% of the total. nih.gov The highest total PAE content in soil was found in city parks, reaching 2.12 mg/kg. nih.gov Research in Moscow found the total content of five common phthalates in city soils to be between 4.39 and 397.00 mg/kg. researchgate.net

Dust: Indoor and outdoor dust are also significant repositories of phthalates. The same study in Novi Sad found the highest total PAE content in street dust samples from city parks, at 5.45 mg/kg. nih.gov Indoor dust is a well-recognized source of human exposure to phthalates. au.dk A review covering the period from 2000 to 2019 reported the highest mean concentration of six common phthalates in indoor dust in Asia (945 µg/g), followed by Europe (580 µg/g) and North America (500 µg/g). au.dk

Table 2: Concentration of Phthalates in Terrestrial Compartments

| Phthalate Group | Environment | Location | Concentration Range |

|---|---|---|---|

| 6 Phthalic Acid Esters (PAEs) | Soil & Street Dust | Novi Sad, Serbia | 0.0002 - 4.82 mg/kg nih.gov |

| 5 Common Phthalates | Soil | Moscow | 4.39 - 397.00 mg/kg researchgate.net |

| 6 Common Phthalates | Indoor Dust | Asia | Mean: 945 µg/g au.dk |

| 6 Common Phthalates | Indoor Dust | Europe | Mean: 580 µg/g au.dk |

| 6 Common Phthalates | Indoor Dust | North America | Mean: 500 µg/g au.dk |

Presence in Atmospheric Systems

Phthalates are semi-volatile organic compounds (SVOCs), meaning they can be released from products into the air. au.dk Their presence has been documented in both indoor and outdoor air.

Indoor Air: Indoor environments often exhibit higher concentrations of phthalates compared to outdoor air, primarily due to the abundance of plasticized products. aaqr.org A study in Beijing found that during haze periods, indoor phthalate concentrations were significantly higher than during non-haze periods, reaching a maximum of 1995.56 ng/m³. aaqr.org In this study, dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were the two main components of PAE pollution. aaqr.org

Outdoor Air: Outdoor air is also contaminated with phthalates, originating from industrial emissions and the degradation of plastic products. The Beijing study also measured outdoor phthalate concentrations, which were found to be considerably higher during haze periods, reaching 1549.03 ± 284.58 ng/m³. aaqr.org

Table 3: Phthalate Concentrations in Indoor and Outdoor Air in Beijing During Haze Periods

| Environment | Condition | Concentration (ng/m³) |

|---|---|---|

| Indoor Air | Haze | 940.15 ± 223.46 |

| Outdoor Air | Haze | 1549.03 ± 284.58 |

| Indoor Air | Spring Haze | 1389.68 ± 384.55 |

| Outdoor Air | Spring Haze | 574.27 ± 136.67 |

Biotic Distribution and Occurrence in Non-Human Organisms

The presence of phthalates in the environment leads to their uptake and accumulation in various organisms. Studies have demonstrated bioaccumulation in both aquatic and terrestrial life.

In aquatic ecosystems, bioconcentration factors (BCFs) for DEHP have been reported to range from 112 to 518 in zooplankton (Daphnia magna). ccme.ca Benthic organisms have shown even higher BCFs, ranging from 350 in midge larvae (Chironomus plumosus) to 3996 in the amphipod (Gammarus pulex). ccme.ca

Geographic Distribution and Global Environmental Monitoring Data

The widespread use of phthalates has resulted in their global distribution. Monitoring programs across different continents have consistently detected these compounds in various environmental media. au.dk While data for n-Hexyl 1-Ethylbutyl Phthalate specifically is limited, the extensive monitoring of related phthalates provides a strong indication of its likely global presence.

International bodies and national environmental agencies are increasingly focusing on monitoring emerging contaminants like phthalates. unep.orgufz.de The United Nations Environment Programme (UNEP) supports global environmental monitoring initiatives that track pollutants in air, water, and other environmental compartments. unep.org The recent establishment of an Intergovernmental Platform on Chemicals, Waste and Pollution is expected to enhance global efforts to monitor and manage chemical pollution. ufz.de

Recent findings in Germany have detected mono-n-hexyl phthalate (MnHexP), a metabolite of di-n-hexyl phthalate, in the urine of both children and adults, indicating human exposure to its parent compound. nih.gov This highlights the importance of continued monitoring to understand the full extent of human and environmental exposure to this class of chemicals.

Environmental Transport and Transformation Processes of N Hexyl 1 Ethylbutyl Phthalate

Leaching and Migration from Manufactured Products into Environmental Media

Phthalates, including analogues of n-Hexyl 1-Ethylbutyl Phthalate (B1215562), are known to leach from a wide array of consumer and industrial products. Since they are not covalently bound to the polymer matrix, they can migrate into surrounding environmental media such as water, soil, and air. researchgate.netni.ac.rsnih.gov

The migration of phthalates is a significant pathway for their entry into the environment. This process is influenced by several factors, including the type of polymer, the concentration of the phthalate, temperature, and the nature of the contacting medium. For instance, studies on polyvinyl chloride (PVC) products, which are major sources of phthalate release, have demonstrated that factors like heat and the presence of fatty substances can accelerate the leaching process. mendelu.czresearchgate.net

Research on various phthalates has shown their migration from food packaging materials into foodstuffs. mendelu.czresearchgate.net For example, the migration of DEHP from PVC film into meat has been observed to increase with both time and temperature, with a significant release at 90°C. researchgate.net Similarly, studies on plastic food containers have documented the leaching of phthalates into food simulants. ni.ac.rsnih.gov The rate of migration is also dependent on the molecular weight of the phthalate; lower molecular weight phthalates tend to migrate more readily. mst.dk

The leaching of these plasticizers is not limited to food-related items. They have been found to be released from a variety of products, including toys, medical devices, and building materials. nih.govresearchgate.net The constant release from these ubiquitous products results in a widespread and continuous low-level introduction of phthalates into both indoor and outdoor environments. researchgate.net

Volatilization and Atmospheric Dispersion

Phthalates can be released into the atmosphere through volatilization from manufactured products and during industrial processes. Once in the atmosphere, they can exist in both the gas phase and adsorbed to particulate matter. researchgate.net This atmospheric presence facilitates their dispersion over wide geographical areas.

Studies have detected various phthalates in both indoor and outdoor air samples. nih.gov For example, research in the South China Sea found concentrations of seven phthalate esters (∑7PAEs) in the air ranging from 2.84 to 24.3 ng/m³. nih.govacs.orgacs.orgnih.gov The distribution between the gas and particulate phases is influenced by the specific phthalate's vapor pressure and the ambient temperature.

Atmospheric deposition, both dry and wet, is a significant process for the removal of phthalates from the atmosphere and their entry into aquatic and terrestrial ecosystems. researchgate.net For some phthalates, net air-to-seawater deposition is the dominant flux, while for others like DEHP, volatilization from seawater to the air can also be a significant process. nih.govacs.orgacs.orgnih.gov The dynamic exchange between the atmosphere and water bodies plays a crucial role in the global cycling of these compounds. nih.govacs.orgacs.orgnih.gov

Sorption and Desorption Dynamics in Soil and Sediment Matrices

Once released into the terrestrial or aquatic environment, the fate of phthalates is significantly influenced by sorption and desorption processes in soil and sediment. These processes control their mobility, bioavailability, and persistence.

The sorption of phthalates to soil and sediment is primarily governed by the organic matter content of the solid matrix and the hydrophobicity of the phthalate. Phthalates with higher molecular weights and greater hydrophobicity, which would likely include n-Hexyl 1-Ethylbutyl Phthalate, tend to sorb more strongly to soil and sediment particles. Studies on compounds like Di-n-butyl phthalate (DBP) have shown that sorption is also influenced by the particle size of the soil, with stronger adsorption to smaller particles like clay and humic acid fractions. nih.gov

The sorption process for phthalates in soil is often described as a spontaneous physical process, involving both boundary layer and intraparticle diffusion. nih.gov The interaction is typically driven by hydrophobic and ionic interactions. nih.gov Research on dimethyl phthalate (DMP) in biochar-soil composites has indicated that sorption can be a mix of chemisorption and physisorption, with mechanisms like π-π electron donor-acceptor interactions and pore-filling playing a role. nih.gov

Desorption of phthalates from soil and sediment can be a slow process, leading to their persistence in these environmental compartments. The desorption process often exhibits hysteresis, meaning that the compound is more strongly retained than predicted by sorption isotherms alone. nih.gov This can result in the long-term contamination of soils and sediments.

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment through all routes of exposure. sfu.ca For phthalates, their lipophilic nature suggests a potential for bioaccumulation in the fatty tissues of organisms.

However, studies on various phthalates have shown that their bioaccumulation behavior is not as straightforward as for other persistent organic pollutants. While they can be taken up by organisms, many species also have the capacity to metabolize and eliminate them, which can limit the extent of bioaccumulation. sfu.ca

Research on the bioaccumulation of phthalates in aquatic food webs has indicated that significant biomagnification (the increase in concentration at higher trophic levels) does not typically occur. sfu.ca Instead, a process of trophic dilution has been observed for some phthalates, where concentrations decrease at higher levels in the food chain due to metabolic transformation in predators. sfu.ca

Nevertheless, phthalates have been detected in a variety of aquatic organisms. For example, a study on cultured fish found concentrations of total phthalate esters (∑PAEs) ranging from 0.15 to 1.75 μg g-1 wet weight. nih.gov The potential for bioconcentration, which is the uptake of a chemical from water, is influenced by the phthalate's molecular weight and water solubility. mst.dk

Long-Range Environmental Transport Capabilities

The presence of phthalates in remote environments, such as the Arctic, provides strong evidence of their capacity for long-range environmental transport. researchgate.net The primary mechanism for this long-range transport is through atmospheric dispersion.

Phthalates associated with fine particulate matter can be carried by wind currents over vast distances. researchgate.net Once transported to remote regions, they can be deposited into pristine ecosystems through wet and dry deposition. researchgate.net The dynamic air-sea exchange process can further facilitate the transport of phthalates from continental and coastal areas to the open ocean and remote marine environments. nih.govacs.orgacs.orgnih.gov

The long-range transport potential of a specific phthalate is influenced by its persistence in the atmosphere. While some phthalates are relatively resistant to photodegradation, their partitioning behavior and washout ratios can limit their transport distance. acs.org Despite this, the ubiquitous detection of various phthalates globally underscores the significance of atmospheric transport in their environmental distribution. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Phthalate Analogues

| Compound Name | Molecular Weight ( g/mol ) | Log K_ow | Water Solubility (mg/L) |

| Di-n-hexyl phthalate (DnHP) | 334.4 | 6.9 | Insoluble |

| Di(2-ethylhexyl) phthalate (DEHP) | 390.56 | 7.5 | 0.003 |

| Di-n-butyl phthalate (DBP) | 278.34 | 4.45 | 11.2 |

Source: PubChem nih.gov, Review of Environmental Fate and Effects of Selected Phthalate Esters mst.dk

Table 2: Environmental Concentrations of Selected Phthalates

| Phthalate | Medium | Concentration Range | Location |

| ∑7PAEs | Air | 2.84 to 24.3 ng/m³ | South China Sea |

| ∑7PAEs | Seawater | 0.96 to 8.35 ng/L | South China Sea |

| Dimethyl phthalate (DMP) | Freshwater | Not Detected - 31.7 μg/L | Various |

| Dimethyl phthalate (DMP) | Soil | Not Detected - 316 μg/kg dw | Various |

| Di(2-ethylhexyl) phthalate (DEHP) | Meat (migration) | up to 1961.92 mg/kg | Lab Study |

Source: Environmental Science & Technology nih.govacs.orgacs.orgnih.gov, Science of The Total Environment nih.gov, ResearchGate researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of N Hexyl 1 Ethylbutyl Phthalate

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of semi-volatile organic compounds like n-Hexyl 1-Ethylbutyl Phthalate (B1215562) due to its high sensitivity and selectivity.

Optimization of GC Stationary Phases and Conditions

The separation of n-Hexyl 1-Ethylbutyl Phthalate from complex mixtures is heavily reliant on the selection of an appropriate capillary column and the optimization of gas chromatographic conditions. Non-polar or mid-polar stationary phases, such as those containing 5% diphenyl and 95% dimethylpolysiloxane, are frequently utilized for the analysis of phthalates. The optimization of the temperature program, including initial temperature, ramp rates, and final temperature, is critical to achieve good resolution and peak shape for this compound. The carrier gas flow rate, typically using helium, and the injection mode (e.g., splitless injection) are also fine-tuned to enhance sensitivity.

Mass Spectrometric Identification and Confirmation

Following chromatographic separation, the mass spectrometer plays a pivotal role in the unequivocal identification of this compound. Electron ionization (EI) is a commonly employed ionization technique, which generates a characteristic fragmentation pattern for the molecule. The resulting mass spectrum, with its specific fragment ions, serves as a fingerprint for the compound. For confirmation, selected ion monitoring (SIM) mode is often used, where the instrument is set to detect specific ions characteristic of this compound, thereby increasing sensitivity and reducing matrix interference. The presence of the molecular ion and key fragment ions at the correct retention time provides a high degree of confidence in the identification.

Other Chromatographic and Spectrometric Approaches

While GC-MS is a dominant technique, other detectors can be coupled with gas chromatography for the analysis of this compound.

Gas Chromatography-Electron Capture Detector (GC-ECD): This detector is highly sensitive to electrophilic compounds. Although phthalates themselves are not strongly electrophilic, derivatization techniques can be employed to enhance their response to ECD.

Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a universal detector for organic compounds and can be used for the quantification of this compound, particularly when reference standards are available. It is known for its robustness and wide linear range.

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The effective extraction of this compound from various environmental samples is a critical prerequisite for accurate analysis. The choice of method depends on the sample matrix.

| Matrix | Extraction Technique | Description |

| Water | Liquid-Liquid Extraction (LLE) | Utilizes a water-immiscible organic solvent to partition the analyte from the aqueous phase. |

| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. | |

| Soil/Sediment | Soxhlet Extraction | A classic technique involving continuous extraction with a heated solvent. |

| Pressurized Liquid Extraction (PLE) | Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. | |

| Ultrasonic Extraction | Uses high-frequency sound waves to facilitate the extraction of the analyte into a solvent. |

Following extraction, a clean-up step, often using techniques like column chromatography with silica (B1680970) gel or florisil, is typically necessary to remove co-extracted interfering compounds before instrumental analysis.

Method Detection Limits and Quantification Capabilities

The ability to detect and quantify this compound at low concentrations is essential for environmental monitoring. Method detection limits (MDLs) and method quantification limits (MQLs) are key performance characteristics of an analytical method. For GC-MS methods, MDLs for phthalates can range from the low nanogram per liter (ng/L) to microgram per liter (µg/L) level in water samples, and from nanogram per gram (ng/g) to microgram per gram (µg/g) in solid samples. The specific MDLs and MQLs are determined through statistical procedures and are dependent on the entire analytical process, including sample preparation and instrumentation.

Quality Assurance and Quality Control in Environmental Analysis

To ensure the reliability and validity of analytical data for this compound, stringent quality assurance (QA) and quality control (QC) measures are implemented. These include:

Method Blanks: Analysis of a clean matrix to check for contamination during the analytical process.

Matrix Spikes: A known amount of the analyte is added to a sample to assess the method's accuracy and potential matrix effects.

Surrogate Standards: A compound similar to the analyte but not expected to be in the sample is added to every sample to monitor extraction efficiency.

Internal Standards: A known amount of a compound with similar properties to the analyte is added to every sample just before analysis to correct for variations in instrument response.

Calibration Standards: A series of solutions with known concentrations of the analyte are used to create a calibration curve for quantification.

Certified Reference Materials (CRMs): Analysis of materials with a known concentration of the analyte to verify the accuracy of the method.

Consistent implementation of these QA/QC protocols is fundamental to generating defensible environmental data for this compound.

Ecotoxicological Assessments and Ecological Impact on Non Human Organisms

Aquatic Ecotoxicity to Fish and Invertebrates

The aquatic environment is a primary recipient of many chemical compounds, and understanding the toxicity of n-Hexyl 1-Ethylbutyl Phthalate (B1215562) to aquatic life is essential.

Acute and Chronic Toxicity Endpoints (LC50, EC50)

Acute toxicity is often measured by the median lethal concentration (LC50), the concentration of a chemical that is lethal to 50% of a test population over a specific period, or the median effective concentration (EC50), which is the concentration that causes a non-lethal effect in 50% of the test population.

For lower molecular weight phthalates, acute and chronic toxicity have been observed at concentrations below their water solubility. frontiersin.org Toxicity tends to increase with a longer alkyl chain length up to four carbons. frontiersin.org For a variety of fish species, 96-hour LC50 values for certain phthalates have been reported to range from 0.35 to 3.96 mg/L. ccme.ca In invertebrates, acute toxicity values, such as the 48-hour LC50, have been noted to be as low as 0.76 mg/L for midge larvae. ccme.ca

Chronic toxicity studies on invertebrates like Daphnia magna have shown 21-day EC50 values for survival at 1.5 mg/L for some phthalates. ccme.ca For higher molecular weight phthalates, including those with longer side-chains, no acute toxic effects were observed up to their limits of water solubility in some studies. nih.gov However, chronic studies with Daphnia magna indicated that C6-C13 dialkyl phthalates had maximum acceptable toxicant concentrations (MATCs) ranging from 0.042 to 0.15 mg/L, though these results were confounded by the physical effects of the compounds at the water's surface. nih.gov

Interactive Data Table: Acute and Chronic Toxicity of Various Phthalates in Aquatic Organisms

| Phthalate | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Di-n-butyl phthalate (DBP) | Fathead minnow | 96-h | LC50 | 0.85 - 1.2 | ccme.ca |

| Di-n-butyl phthalate (DBP) | Bluegill | 24-h | LC50 | 0.85 - 1.2 | ccme.ca |

| Di-n-butyl phthalate (DBP) | Daphnia magna | 21-d | EC50 | 1.5 | ccme.ca |

| Di-n-butyl phthalate (DBP) | Midge larvae | 48-h | LC50 | 0.76 | ccme.ca |

| Di(2-ethylhexyl) phthalate (DEHP) | Daphnia magna | 21-d | LOEC (survival) | 0.16 | ccme.ca |

| C6-C13 dialkyl phthalates | Daphnia magna | Chronic | MATC | 0.042 - 0.15 | nih.gov |

Effects on Aquatic Algae and Primary Producers

Aquatic algae are foundational to aquatic food webs, and their health is a key indicator of ecosystem well-being. Phthalates can significantly impact these primary producers.

Studies have shown that exposure to certain phthalates can inhibit the growth of freshwater algae like Scenedesmus obliquus and Chlorella pyrenoidosa. researchgate.net The 96-hour EC50 values for dibutyl phthalate (DBP) were found to be 15.3 mg/L for S. obliquus and 3.14 mg/L for C. pyrenoidosa, indicating that the latter is more sensitive. researchgate.net This growth inhibition is linked to oxidative stress, as evidenced by increased intracellular reactive oxygen species and malondialdehyde content. researchgate.net

Terrestrial Ecotoxicity to Soil Biota and Flora

Information specifically on the terrestrial ecotoxicity of n-Hexyl 1-Ethylbutyl Phthalate to soil biota and flora is limited in the provided search results. General statements indicate that phthalates can be released into the environment and deposited on or taken up by crops, thereby entering the food supply. researchgate.net

Reproductive and Developmental Effects in Experimental Non-Human Animal Models (e.g., rodents, fish)

Phthalates are well-documented for their potential to cause reproductive and developmental harm in various animal models.

In rodent studies, exposure to phthalates, including those with structures similar to this compound, has been shown to alter the reproductive function of both males and females, particularly when exposure occurs during development. nih.gov For example, in utero exposure of male rats to di-n-hexyl phthalate (DnHP) resulted in dose-related and permanent alterations of the reproductive tract, including hypospadias, underdeveloped testes, and undescended testes. nih.gov Histopathological examination also revealed degeneration of the seminiferous tubules at higher doses. nih.gov These effects are similar to those caused by di-2-ethylhexyl phthalate (DEHP). nih.gov

Phthalates with alkyl side chains in the C4-C6 range, which includes n-hexyl, are known to exhibit a similar spectrum of reproductive effects in male rats. nih.gov

Endocrine-Disrupting Potentials in Ecological Receptors

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormone systems of wildlife. nih.govsvdcdn.com This disruption can lead to adverse effects on individuals and populations. svdcdn.com

The endocrine-disrupting properties of some phthalates have led to their identification as substances of very high concern (SVHCs). europa.eu Phthalates can exert their effects through various mechanisms, including acting as agonists or antagonists for nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). nih.gov For example, monoethyl-hexyl-phthalate (MEHP) has been shown to be a selective PPARγ modulator that can promote adipogenesis. nih.gov

In fish, exposure to certain phthalates has been linked to endocrine disruption. researchgate.net The release of phthalates into the environment poses a significant threat to the endocrine systems of various wildlife species. svdcdn.com

Effects on Physiological and Biochemical Parameters in Non-Human Organisms

Exposure to phthalates can induce a range of physiological and biochemical changes in non-human organisms. In aquatic organisms, oxidative stress is a primary toxic pathway for phthalates. researchgate.net This can manifest as increased production of reactive oxygen species (ROS) and lipid peroxidation. researchgate.net In fish, phthalate exposure has been shown to induce oxidative damage, affecting levels of reduced glutathione (B108866) (GSH) and the activity of antioxidant enzymes. researchgate.net

In rainbow trout embryos exposed to di-2-ethylhexyl phthalate, increased total protein catabolism was observed. epa.gov In rodent studies, while some phthalate treatments did not cause changes in body weight, they did lead to histological changes in organs like the testes. researchgate.net

Mechanistic Studies of Environmental Degradation and Biotransformation of N Hexyl 1 Ethylbutyl Phthalate

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)

Abiotic degradation of phthalate (B1215562) esters, including processes like hydrolysis and photolysis, can occur in the environment, although their efficiency is highly dependent on the specific phthalate and environmental conditions. nih.gov Generally, these processes are considered to be slow for many phthalates. researchgate.net

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phthalate diesters, hydrolysis results in the formation of the corresponding monoester and alcohol, which can then be further hydrolyzed to phthalic acid. nih.govresearchgate.net While hydrolysis is not typically a major fate process for phthalates in the general environment, conditions within the lower layers of landfills, such as high temperatures, pressures, and fluctuating pH, can promote hydrolysis. nih.gov In these specific environments, hydrolysis can become the dominant transformation process. nih.gov The rate of hydrolysis can be influenced by pH, with some studies on other phthalates showing significantly lower degradation at neutral pH compared to acidic or alkaline conditions. nih.gov

Photolysis , or degradation by sunlight, is another abiotic pathway. nih.gov For some phthalates, photolysis is a more significant contributor to abiotic degradation than hydrolysis, especially in aqueous environments. nih.gov The effectiveness of photolysis can vary greatly among different phthalates. For instance, studies on other phthalates have shown that while some, like di-ethylhexyl phthalate (DEHP), undergo negligible photolysis, others, like di-isononyl phthalate (DINP), can be significantly degraded by sunlight. nih.gov The process often involves the reaction of phthalates with hydroxyl radicals in the atmosphere. nih.gov

It is important to note that the abiotic degradation rates for many common phthalates are often much lower than their biodegradation rates. nih.gov

Biodegradation by Microbial Communities in Environmental Compartments

Microbial degradation is recognized as the primary mechanism for the breakdown of phthalate esters in various ecosystems, including soil, water, and sediments. uts.edu.aunih.govbtsjournals.com A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade PAEs. nih.gov

Aerobic and Anaerobic Degradation Kinetics

The degradation of phthalates can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.net

Aerobic degradation is generally considered a more rapid process for many phthalates. Studies on analogous compounds like dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP) in mangrove sediments have reported aerobic degradation half-lives ranging from 1.6 to 2.9 days and 5.0 to 8.3 days, respectively. nih.gov The initial step in aerobic degradation is typically the hydrolysis of the diester to a monoester and an alcohol, catalyzed by esterases. d-nb.info The resulting phthalate moiety is then further broken down. nih.gov

Anaerobic degradation is also a significant pathway, particularly in environments like river sediments and landfills. nih.govresearchgate.net For some phthalates, such as diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di-(2-ethylhexyl) phthalate (DEHP), anaerobic degradation rate constants have been determined, with half-lives of 15.4, 9.4, and 25.7 days, respectively, under optimal laboratory conditions. nih.govresearchgate.net Under anaerobic conditions, the degradation of the phthalate molecule is often considered the rate-limiting step. d-nb.info Methanogenic consortia are frequently involved in the anaerobic breakdown of phthalates, ultimately producing acetate (B1210297) and methane. researchgate.net

Table 1: Comparison of Aerobic and Anaerobic Degradation Half-Lives for Selected Phthalates

| Phthalate Ester | Condition | Half-Life (days) | Environment |

|---|---|---|---|

| Dibutyl Phthalate (DBP) | Aerobic | 1.6 - 2.9 | Mangrove Sediment |

| Di-(2-ethylhexyl) Phthalate (DEHP) | Aerobic | 5.0 - 8.3 | Mangrove Sediment |

| Diethyl Phthalate (DEP) | Anaerobic | 15.4 | River Sediment |

| Di-n-butyl Phthalate (DBP) | Anaerobic | 9.4 | River Sediment |

| Di-(2-ethylhexyl) Phthalate (DEHP) | Anaerobic | 25.7 | River Sediment |

Role of Specific Microbial Strains and Enzymes

Numerous bacterial genera have been identified as capable of degrading phthalates, including Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus. nih.gov Some strains can tolerate high concentrations of PAEs, up to 500–2000 mg/L. nih.gov

The key enzymes involved in the initial stages of phthalate degradation are esterases , which hydrolyze the ester bonds. d-nb.infonih.gov These enzymes can be quite specific, with some bacterial esterases preferentially hydrolyzing medium-chain (C3-C5) mono- and di-alkyl phthalate esters. d-nb.info Following hydrolysis, dioxygenases play a crucial role in the breakdown of the aromatic phthalate ring. nih.gov In aerobic pathways, phthalate isomers are often converted to dihydroxylated intermediates by specific and inducible phthalate isomer dioxygenases. nih.gov These pathways frequently converge at a central intermediate, 3,4-dihydroxybenzoic acid (protocatechuate), which is then further metabolized through ring cleavage. nih.gov

In some cases, the complete degradation of a phthalate requires the metabolic cooperation of multiple bacterial strains. For example, the degradation of di-n-octyl phthalate has been shown to be carried out by a co-culture of Gordonia sp., which converts the diester to phthalic acid, and Arthrobacter sp., which then degrades the phthalic acid. d-nb.info

Formation and Fate of Environmental Metabolites (e.g., mono-esters)

The primary metabolites formed during the degradation of phthalate diesters are the corresponding mono-esters and phthalic acid . nih.govresearchgate.net The initial hydrolysis of one ester bond of a PAE leads to the formation of a phthalic acid monoester (PME). researchgate.net This is a common intermediate in both abiotic and biotic degradation pathways. nih.govresearchgate.net Subsequently, the second ester bond is hydrolyzed, yielding phthalic acid. researchgate.net

These mono-esters are not just transient intermediates; they can be detected in various environmental matrices. For example, monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), and mono-(2-ethylhexyl)-phthalate (MEHP) have been frequently detected in surface waters, sediments, and biota. epa.gov In some cases, the concentrations of these mono-ester metabolites in organisms can be significantly higher than their parent diesters. epa.gov

The fate of these metabolites is further degradation. Phthalic acid, the ultimate product of hydrolysis, is susceptible to microbial attack. Under aerobic conditions, it is typically converted to protocatechuate, which then enters central metabolic pathways. d-nb.info Under anaerobic conditions, phthalic acid can be converted to benzoyl-CoA, another key intermediate in the anaerobic degradation of aromatic compounds. d-nb.info

Secondary metabolites can also be formed from the further transformation of the initial mono-esters. For instance, the primary metabolite of DEHP, MEHP, can undergo further hydroxylation and oxidation reactions to form secondary metabolites like mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). researchgate.net

Factors Influencing Degradation Rates (e.g., temperature, pH, nutrient availability)

The rate of n-Hexyl 1-Ethylbutyl Phthalate degradation in the environment is influenced by a variety of physicochemical and biological factors.

Temperature : Microbial activity is generally temperature-dependent. Studies on other phthalates have shown optimal anaerobic degradation at around 30°C. nih.govresearchgate.net Conversely, very high temperatures, such as those found in the lower layers of landfills (above 60°C), can significantly reduce or inhibit microbial activity. researchgate.net

pH : The pH of the environment can affect both abiotic hydrolysis and microbial degradation. Abiotic hydrolysis rates for some phthalates are significantly lower at neutral pH compared to acidic or alkaline conditions. nih.gov Some bacterial strains have shown high degradation efficiency over a broad pH range, for instance, from 5.5 to 8.5 for the degradation of DBP by an Agrobacterium sp. strain. researchgate.net

Nutrient Availability : The presence of other organic compounds and nutrients can impact degradation rates. The addition of yeast extract has been shown to enhance both aerobic and anaerobic degradation of phthalates, likely by providing essential nutrients and co-factors for microbial growth. nih.govnih.gov

Presence of Other Chemicals : The presence of other chemicals can either enhance or inhibit degradation. For example, some surfactants can increase the bioavailability and thus the degradation rate of phthalates. nih.gov Conversely, the presence of certain metals, acetate, pyruvate, and lactate (B86563) has been shown to inhibit the anaerobic degradation of some PAEs. nih.govresearchgate.net

Particle Size : In sediment, smaller particle sizes have been associated with higher biodegradation rates of PAEs, possibly due to a larger surface area for microbial colonization and interaction with the contaminant. nih.gov

Global Regulatory Frameworks and Environmental Management Strategies Concerning N Hexyl 1 Ethylbutyl Phthalate

International and Regional Regulatory Status of Phthalates (e.g., REACH, CPSIA)

The regulation of phthalates, including those in the hexyl-phthalate category, is stringent in major markets like the European Union and the United States. These regulations aim to mitigate the risks these substances pose to human health and the environment.

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation , Di-n-hexyl phthalate (B1215562) (DnHP) is identified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. europa.euineris.fr Its inclusion in Annex XIV of REACH means that it requires authorization for most uses within the EU. ineris.frfoodpackagingforum.org Furthermore, since November 1, 2020, DnHP is restricted to a concentration of less than 1000 mg/kg (0.1% by weight) in textiles, clothing, related accessories, and footwear, either individually or in combination with other regulated phthalates. ineris.fr

In the United States, the Consumer Product Safety Improvement Act (CPSIA) restricts the sale of any "children's toy" or "child care article" containing more than 0.1% of di-(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), or benzyl (B1604629) butyl phthalate (BBP). nikon.com Crucially, the act also permanently prohibits any children's toy or child care article containing more than 0.1% of diisononyl phthalate (DINP), diisobutyl phthalate (DIBP), di-n-pentyl phthalate (DPENP), di-n-hexyl phthalate (DHEXP) , or dicyclohexyl phthalate (DCHP). nikon.com

The following table summarizes the regulatory status of key phthalates under these major frameworks.

| Chemical Name | Regulatory Body/Act | Regulation Details | Concentration Limit |

| Di-n-hexyl phthalate (DnHP) | EU REACH | Annex XIV - Requires authorization for use. ineris.fr | - |

| Di-n-hexyl phthalate (DnHP) | EU REACH | Annex XVII - Restricted in textiles, clothing, footwear. ineris.frfoodpackagingforum.org | < 0.1% by weight |

| Di-n-hexyl phthalate (DHEXP) | US CPSIA | Banned in children's toys and child care articles. nikon.com | > 0.1% |

| Di-(2-ethylhexyl) phthalate (DEHP) | EU REACH | Annex XIV - Requires authorization for use. foodpackagingforum.orgnih.gov | - |

| Di-(2-ethylhexyl) phthalate (DEHP) | US CPSIA | Banned in children's toys and child care articles. nikon.com | > 0.1% |

| Dibutyl phthalate (DBP) | EU REACH | Annex XIV - Requires authorization for use. foodpackagingforum.orgnih.gov | - |

| Dibutyl phthalate (DBP) | US CPSIA | Banned in children's toys and child care articles. nikon.com | > 0.1% |

| Benzyl butyl phthalate (BBP) | EU REACH | Annex XIV - Requires authorization for use. foodpackagingforum.orgnih.gov | - |

| Benzyl butyl phthalate (BBP) | US CPSIA | Banned in children's toys and child care articles. nikon.com | > 0.1% |

| Diisobutyl phthalate (DIBP) | EU REACH | Annex XIV - Requires authorization for use. foodpackagingforum.orgnih.gov | - |

| Diisobutyl phthalate (DIBP) | US CPSIA | Banned in children's toys and child care articles. nikon.com | > 0.1% |

Environmental Quality Standards and Criteria for Aquatic and Terrestrial Systems

Studies on the environmental risk of phthalates often use a risk quotient (RQ), which compares the predicted environmental concentration with the predicted no-effect concentration. An RQ value greater than 1 indicates a high risk to the environment. For example, research has shown that for DEHP, RQ values can be above 1 for algae and crustaceans, indicating a high potential risk. inchem.org Given the chemical similarity, it is plausible that n-Hexyl 1-Ethylbutyl Phthalate would be subject to similar environmental concerns and potential regulatory limits.

Control Measures for Industrial Emissions and Wastewater Discharges

Industrial emissions and wastewater are significant pathways for phthalates to enter the environment. nih.gov Control measures focus on both preventing release at the source and treating contaminated effluent.

For industrial air emissions, regulations often set permissible exposure limits for workers. For instance, OSHA has established limits for various air contaminants in shipyards, which can include ceiling values that should not be exceeded. thermofisher.com

Wastewater treatment technologies have been developed to remove phthalates. Biological treatment methods, such as activated sludge systems, can be effective. nih.gov Studies have shown that inoculating wastewater with specific bacteria, like Nocardia erythropolis, can lead to efficient degradation of DBP. nih.gov Advanced oxidation processes and adsorption on materials like activated carbon are also employed to remove phthalates from wastewater. epa.gov Given that some phthalates are considered hazardous waste, their disposal is regulated, often requiring incineration for bulk quantities of contaminated materials. accustandard.comvumc.org

Management of Phthalate Release from Consumer Products and Waste Streams

Phthalates are not chemically bound to the plastics they are added to, which means they can leach out of consumer products and into the environment over time. chemsafetypro.com This is a major concern for products that come into contact with food, for children's products, and for the disposal of these items.

The management of phthalate release from consumer products is primarily addressed through the restrictions on their use in the first place, such as those under REACH and CPSIA. ineris.frnikon.com For waste streams, particularly from electronic waste (e-waste), the leaching of phthalates from PVC coatings on wires and cables is a significant issue. nih.gov Proper management of e-waste, including controlled dismantling and preventing runoff from disposal sites, is crucial to minimize environmental contamination.

When it comes to disposal, containers that held hazardous waste, including certain phthalates, have specific handling requirements. For instance, some regulations mandate that such containers be triple-rinsed before being discarded as regular trash.

Approaches to Substitution and Promotion of Safer Alternatives in Industry

The increasing regulation of phthalates has driven the search for safer alternatives. chemsafetypro.com Industry is actively exploring and adopting non-phthalate plasticizers to meet regulatory requirements and consumer demand for safer products.

Alternative substances include various esters, citrates, and benzoates. nih.gov For example, Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) are two of the most popular non-phthalate plasticizers. Bio-based plasticizers, derived from plant materials like corn and soy, are also gaining traction as they are often biodegradable and pose a lower threat to wildlife. nih.gov

The process of substitution is complex, as alternative plasticizers must not only be safer but also provide the desired technical performance in the final product. accustandard.com Chemical alternatives assessments are often conducted to evaluate the hazards and potential risks of these substitutes before they are widely adopted.

Emerging Research Avenues and Future Scientific Inquiry for N Hexyl 1 Ethylbutyl Phthalate

Advanced Modeling for Environmental Fate and Transport Prediction

Currently, there is a lack of specific studies modeling the environmental fate and transport of n-hexyl 1-ethylbutyl phthalate (B1215562). Future research in this area would be essential to predict its distribution and persistence in various environmental compartments.

Advanced modeling for other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), often employs a variety of computational tools to predict how these substances move through and interact with the environment. researchgate.net These models are crucial for understanding potential exposure pathways and accumulation in ecosystems. The breakdown of phthalate esters by microorganisms is a primary route of environmental degradation, and the rate is influenced by their chemical and physical properties. nih.gov For instance, the degradation rate for phthalates with longer ester chains is slower, and often only primary biodegradation is observed. mst.dk

Future modeling efforts for n-hexyl 1-ethylbutyl phthalate should focus on:

Partitioning Behavior : Developing models to predict its distribution between soil, water, and air based on its physicochemical properties. The high hydrophobicity of many phthalates leads to their accumulation in soil and sediment. nih.gov

Degradation Kinetics : Quantifying the rates of abiotic and biotic degradation processes. While abiotic processes like hydrolysis and photodecomposition are generally slow for phthalates, microbial degradation is a significant pathway. nih.gov

Long-Range Transport : Assessing the potential for atmospheric transport to remote locations, a known phenomenon for some semi-volatile organic compounds.

An illustrative data table for environmental fate parameters, based on data for other phthalates, is presented below.

Table 1: Example Environmental Fate Parameters for Selected Phthalates (Note: Data for this compound is not available; this table is for illustrative purposes only)

| Phthalate Ester | Molecular Weight (g/mol) | Water Solubility (mg/L) | Log Kow | Biodegradation |

|---|---|---|---|---|

| Dimethyl Phthalate (DMP) | 194.2 | 4200 | 1.61 | Readily |

| Diethyl Phthalate (DEP) | 222.2 | 1100 | 2.38 | Readily |

| Di-n-butyl Phthalate (DBP) | 278.4 | 11.2 | 4.45 | Readily |

| Butylbenzyl Phthalate (BBP) | 312.4 | 2.7 | 4.59 | Readily |

| Di(2-ethylhexyl) Phthalate (DEHP) | 390.5 | <0.001 | >8.0 | Borderline |

Source: Adapted from a review of environmental fate and effects of selected phthalate esters. mst.dk

Integrated Environmental Risk Assessment Methodologies for Complex Mixtures

Specific risk assessments for this compound, particularly in the context of complex environmental mixtures, have not been conducted. Humans and wildlife are typically exposed to multiple phthalates simultaneously, which necessitates a move towards cumulative risk assessment. epa.govstanford.edu

The U.S. Environmental Protection Agency (EPA) has expressed concern over the toxicity of phthalates and the potential for cumulative effects from exposure to multiple types of these chemicals. epa.gov Research on mixtures of phthalates like DEHP and di-n-butyl phthalate (DBP) has shown that they frequently coexist in the environment and can have synergistic toxic effects. nih.gov

Future research on this compound should incorporate:

Component-Based Approaches : Utilizing methodologies like the Hazard Index (HI) or Relative Potency Factors (RPFs) to assess the combined risk from exposure to multiple phthalates, including this compound. nih.gov

Whole Mixture Toxicity Testing : Conducting toxicological studies on environmentally relevant mixtures that include this compound to understand interactive effects (e.g., additive, synergistic, or antagonistic).

Risk Quotient (RQ) Method : This method has been applied to evaluate the ecological risk of various phthalates in water samples and could be a valuable tool for assessing the risk posed by this compound. nih.gov The risk is categorized based on the RQ value, with RQ > 1 indicating a high risk. nih.gov

Table 2: Example Ecological Risk Assessment Data for Phthalates in Surface Water (Note: Data for this compound is not available; this table is for illustrative purposes only)

| Phthalate Ester | Organism | Predicted No-Effect Concentration (PNEC) (μg/L) | Measured Environmental Concentration (MEC) (μg/L) - Example | Risk Quotient (RQ = MEC/PNEC) | Risk Level |

|---|---|---|---|---|---|

| Di-n-butyl Phthalate (DBP) | Algae | 10 | 5 | 0.5 | Medium |

| Crustacean | 12.9 | 5 | 0.39 | Medium | |

| Fish | 12.9 | 5 | 0.39 | Medium | |

| Di(2-ethylhexyl) Phthalate (DEHP) | Algae | 1 | 2 | 2.0 | High |

| Crustacean | 1 | 2 | 2.0 | High | |

| Fish | 71.8 | 2 | 0.03 | Medium |

Source: Adapted from various ecological risk assessment studies. nih.govfrontiersin.org

Novel Bioremediation and Phytoremediation Techniques

There is no research on the bioremediation or phytoremediation of this compound. However, these green technologies are promising for the cleanup of environments contaminated with other phthalates. nih.gov

Bioremediation involves using microorganisms to break down pollutants. Numerous microbial strains have been identified that can degrade phthalates under various conditions. nih.gov For example, Rhodococcus ruber has been shown to degrade DBP in soil. nih.gov The primary pathway for phthalate biodegradation often involves the conversion of long-chain phthalates to shorter-chain ones, eventually leading to phthalic acid. nih.gov

Phytoremediation uses plants to remove, degrade, or contain environmental contaminants. iwaponline.com Studies have shown that intercropping certain plants, like beet and alfalfa, can enhance the removal of phthalates from contaminated soil. epa.gov Alfalfa, in particular, has been identified as a good candidate for the phytoremediation of phthalate-contaminated soils. epa.gov

Future research should aim to:

Isolate and characterize microbial consortia capable of degrading this compound.

Investigate the efficacy of different plant species for the uptake and degradation of this compound.

Optimize conditions for both bioremediation and phytoremediation to enhance removal efficiency in soil and water.

Development of Sustainable Production Methods for Alternative Plasticizers

The development of safer, sustainable alternatives to potentially harmful phthalates is a major goal of green chemistry. nih.gov While this compound's market use is not well-documented, the broader trend is to replace certain phthalates due to health and environmental concerns. kuleuven.be

Research is focused on several classes of alternative plasticizers:

Bio-based Plasticizers : These are derived from renewable resources. For example, plasticizers based on cardanol, which is derived from cashew nutshell liquid (CNSL), are being investigated as renewable and effective replacements for petroleum-based plasticizers. researchgate.net

Citrates, Sebacates, and Adipates : These are other classes of compounds being used as alternative plasticizers in a variety of products. uml.edu

Catalytic Conversion : Innovative methods are being developed to catalytically convert waste phthalate plasticizers into valuable chemicals like benzoic acid, which can then be used to produce safer benzoate (B1203000) plasticizers. kuleuven.be

Future inquiry should assess the market presence of this compound and, if necessary, explore sustainable production routes for safer alternatives with similar performance characteristics. A crucial aspect of this research is to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to be equally or more harmful. researchgate.net

Longitudinal Studies on Environmental Contamination Trends and Ecological Resilience

There are no longitudinal studies monitoring the environmental levels of this compound over time. Such studies are crucial for understanding contamination trends, the effectiveness of any regulatory measures, and the ability of ecosystems to recover from contamination.

Long-term monitoring of other pollutants has shown how environmental concentrations can change in response to industrial activity and regulations. For example, studies on DEHP have documented its ubiquitous presence in various environmental compartments, including water, sediment, and sludge. nih.gov Longitudinal biomonitoring studies in humans have also been critical in tracking exposure trends to phthalates. For instance, recent studies have shown widespread exposure to di-n-hexyl phthalate (DnHP), a related compound, with significant seasonal variations. nih.gov

Future research priorities for this compound should include:

Establishing Baseline Concentrations : Measuring its levels in various environmental media (air, water, soil, sediment) and biota to establish a baseline.

Long-Term Monitoring Programs : Implementing programs to track its concentration over time in different geographical areas.

Assessing Ecological Resilience : Studying ecosystems that may be contaminated to understand how they respond and recover over time, providing insights into the long-term ecological impacts.

Q & A

Basic Research Questions

Q. How can researchers differentiate n-Hexyl 1-Ethylbutyl Phthalate from structurally similar phthalates using chromatographic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with optimized stationary phases is critical. For example, using a mid-polarity column (e.g., Rxi-35Sil MS) improves resolution for branched phthalate isomers. Retention indices (RI) should be cross-referenced against standards, as retention times vary significantly between linear and branched analogs (e.g., this compound vs. di-n-octyl phthalate) .

- Example Data :

| Compound | Retention Time (min) | Column Type |

|---|---|---|

| Di-n-octyl phthalate | 31.562 | Rxi-35Sil MS |

| n-Hexyl decyl phthalate | 31.680 | Rxi-35Sil MS |

Q. What are the primary endpoints for assessing developmental toxicity of this compound in mammalian models?

- Methodological Answer : Focus on histopathological changes in reproductive organs (e.g., testicular cell apoptosis) and genotoxicity endpoints (e.g., comet assay for DNA damage). In utero exposure studies in rats have shown increased TUNEL-positive cells in testicular tissues, indicating apoptosis . Dose-response relationships should be established using OECD Guideline 414 (prenatal developmental toxicity study).

Q. What analytical challenges arise in quantifying low-concentration urinary metabolites of this phthalate?

- Methodological Answer : Use isotope dilution LC-MS/MS to improve sensitivity and accuracy. Metabolites like mono-ethylhexyl phthalate (MEHP) require enzymatic deconjugation (β-glucuronidase) prior to extraction. Matrix effects in urine can be mitigated via solid-phase extraction (SPE) with C18 cartridges .

Advanced Research Questions

Q. How do structural modifications (e.g., branching) in this compound influence its endocrine-disrupting potency compared to linear analogs?

- Methodological Answer : Compare receptor binding affinities (e.g., PPAR-γ, ER-α) using in vitro luciferase reporter assays. Branched phthalates often exhibit lower estrogenic activity but higher adipogenic potential due to altered steric interactions. Molecular docking simulations can predict binding conformations .

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For example, in vitro hepatic metabolism data may underestimate in vivo effects due to enterohepatic recirculation. Validate models with tissue-specific biomonitoring (e.g., adipose tissue accumulation) .

Q. What metabolomic approaches are suitable for identifying novel exposure biomarkers of this compound?

- Methodological Answer : Untargeted metabolomics via high-resolution LC-QTOF-MS can detect oxidative stress markers (e.g., 8-OHdG) and lipid peroxidation products. Pair with pathway analysis tools (e.g., MetaboAnalyst) to map perturbations in steroidogenesis or fatty acid metabolism .

Q. What are the critical data gaps in cumulative risk assessments for phthalates with mixed exposure scenarios?

- Methodological Answer : Prioritize studies on additive/synergistic effects using factorial experimental designs. For example, co-exposure to DEHP and this compound may amplify anti-androgenic effects. Use Bayesian hierarchical models to quantify uncertainty in dose-additivity assumptions .

Methodological Recommendations

- Analytical Chemistry : Always include a deuterated internal standard (e.g., this compound-d4) to correct for ionization efficiency variability in MS workflows .

- Toxicology : Combine traditional apical endpoints (e.g., organ weights) with transcriptomic profiling (RNA-seq) to identify mechanistic pathways .

- Epidemiology : Use urinary creatinine-adjusted metabolite levels and repeated sampling to account for temporal exposure variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.